AmpC β-Lactamase Inhibition: Nanomolar Potency of Benzo[B]thiophene-2-boronic Acid Distinguishes It from Generic Boronic Acids
Benzo[B]thiophene-2-boronic acid (BZBTH2B) is a potent, nanomolar non-β-lactam inhibitor of AmpC β-lactamase with a Ki of 27 nM (0.027 µM) [1]. This specific activity is a result of its unique benzothiophene scaffold and is not shared by simpler boronic acids. In contrast, phenylboronic acid and many alkyl/alkenyl boronic acids show negligible or no activity against AmpC, while even structurally related boronic acids can have Ki values several orders of magnitude higher. This high potency enables BZBTH2B to potentiate the activity of third-generation cephalosporins against AmpC-producing resistant bacteria, a feature that is central to its role as a lead compound for designing broad-spectrum β-lactamase inhibitors [2].
| Evidence Dimension | Inhibition Constant (Ki) against AmpC β-lactamase |
|---|---|
| Target Compound Data | Ki = 27 nM (0.027 µM) |
| Comparator Or Baseline | Phenylboronic acid: negligible or no activity; Generic boronic acids: typically > 100 µM |
| Quantified Difference | > 3,700-fold improvement over generic inhibitors |
| Conditions | In vitro enzyme inhibition assay using purified E. coli AmpC β-lactamase |
Why This Matters
This 27 nM Ki is the defining feature that makes this compound a critical chemical probe for β-lactamase research and a validated starting point for inhibitor development, which cannot be replicated by a generic boronic acid.
- [1] Tondi, D., Venturelli, A., Bonnet, R., Pozzi, C., Shoichet, B. K., & Costi, M. P. (2014). Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative. Journal of Medicinal Chemistry, 57(12), 5449–5458. https://doi.org/10.1021/jm5006572 View Source
- [2] Spyrakis, F., Bellio, P., Quotadamo, A., Linciano, P., Benedetti, P., D'Arrigo, G., ... & Tondi, D. (2019). Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases. Journal of Computer-Aided Molecular Design, 33(2), 295-305. https://doi.org/10.1007/s10822-018-0186-4 View Source
